1-butyl-N-(2,3-dimethoxybenzyl)-1H-benzimidazol-2-amine
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Overview
Description
1-BUTYL-N-[(2,3-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound belonging to the benzodiazole family Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties
Preparation Methods
The synthesis of 1-BUTYL-N-[(2,3-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzodiazole core, followed by the introduction of the butyl group and the dimethoxyphenylmethyl substituent. Common reagents used in these reactions include butyl halides, dimethoxybenzyl halides, and various catalysts to facilitate the reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
1-BUTYL-N-[(2,3-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The benzodiazole core allows for electrophilic and nucleophilic substitution reactions, where different substituents can be introduced under appropriate conditions.
Coupling Reactions: Suzuki-Miyaura coupling and other cross-coupling reactions can be employed to form carbon-carbon bonds, expanding the molecular complexity.
Scientific Research Applications
1-BUTYL-N-[(2,3-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-BUTYL-N-[(2,3-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with molecular targets such as enzymes and receptors. The benzodiazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The butyl and dimethoxyphenylmethyl groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects .
Comparison with Similar Compounds
Similar compounds to 1-BUTYL-N-[(2,3-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE include other benzodiazole derivatives with different substituents. These compounds may share similar biological activities but differ in their potency and selectivity. For example:
1-BUTYL-N-[(2,4-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE: Similar structure but with a different position of the methoxy groups, potentially altering its biological activity.
1-BUTYL-N-[(3,4-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE: Another isomer with different methoxy group positions, affecting its interaction with molecular targets.
Properties
Molecular Formula |
C20H25N3O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-butyl-N-[(2,3-dimethoxyphenyl)methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C20H25N3O2/c1-4-5-13-23-17-11-7-6-10-16(17)22-20(23)21-14-15-9-8-12-18(24-2)19(15)25-3/h6-12H,4-5,13-14H2,1-3H3,(H,21,22) |
InChI Key |
GZLQUQSOMHOETJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1NCC3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
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